molecular formula C10H9ClF3NO2S B14072306 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene

Cat. No.: B14072306
M. Wt: 299.70 g/mol
InChI Key: XKFNJFAFXCWXPP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethylthio group

Preparation Methods

. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9ClF3NO2S

Molecular Weight

299.70 g/mol

IUPAC Name

2-(3-chloropropyl)-1-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF3NO2S/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2

InChI Key

XKFNJFAFXCWXPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)[N+](=O)[O-]

Origin of Product

United States

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